molecular formula C6H9ClO2 B170885 Methyl 3-chlorocyclobutanecarboxylate CAS No. 15963-46-9

Methyl 3-chlorocyclobutanecarboxylate

Cat. No. B170885
CAS RN: 15963-46-9
M. Wt: 148.59 g/mol
InChI Key: PYLWYAGIWDJBMC-UHFFFAOYSA-N
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Description

“Methyl 3-chlorocyclobutanecarboxylate” is a chemical compound with the molecular formula C6H9ClO2 . It has an average mass of 148.587 Da and a monoisotopic mass of 148.029114 Da . It is also known by other names such as “3-Chlorocyclobutanecarboxylate de méthyle” in French and “Methyl-3-chlorcyclobutancarboxylat” in German .


Molecular Structure Analysis

The InChI code for “Methyl 3-chlorocyclobutanecarboxylate” is 1S/C6H9ClO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 3-chlorocyclobutanecarboxylate” has a density of 1.2±0.1 g/cm³, a boiling point of 185.4±33.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.2±3.0 kJ/mol and a flash point of 77.1±20.8 °C . The compound has a molar refractivity of 34.4±0.4 cm³ .

Scientific Research Applications

“Methyl 3-chlorocyclobutanecarboxylate” is a chemical compound with the molecular formula C6H9ClO2 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .

One specific application of “Methyl 3-chlorocyclobutanecarboxylate” is found in the field of plant biochemistry. It has been used in the GC-MS analysis of bioactive compounds in the plant parts of methanolic extracts of Momordica cymbalaria Fenzl . The extraction methods used include soxhlet, maceration, reflux extraction, and hydro distillation . The results of this study identified several important bioactive compounds from in vivo leaf, root, and in vitro callus explants .

“Methyl 3-chlorocyclobutanecarboxylate” is also used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD for producing impressive simulation visualizations .

“Methyl 3-chlorocyclobutanecarboxylate” is also used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD for producing impressive simulation visualizations .

Safety And Hazards

The safety information for “Methyl 3-chlorocyclobutanecarboxylate” includes a GHS07 pictogram, a signal word of “Warning”, and hazard statements H227 and H302 . Precautionary measures include P280, which advises wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

methyl 3-chlorocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLWYAGIWDJBMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40550392
Record name Methyl 3-chlorocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chlorocyclobutanecarboxylate

CAS RN

15963-46-9
Record name Cyclobutanecarboxylic acid, 3-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15963-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-chlorocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

TMS-diazomethane (2.0 M in diethyl ether, 2.2 ml, 4.4 mmol) was added dropwise to a solution of 3-chlorocyclobutanecarboxylic acid (540 mg, 4.0 mmol) in methanol (5.0 mL) and dichloromethane (5.0 mL) at 0° C. The reaction mixture was concentrated under reduced pressure to afford methyl 3-chlorocyclobutanecarboxylate. The material was used in the subsequent reaction without purification.
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Hoz, C Azran, A Sella - Journal of the American Chemical …, 1996 - ACS Publications
… phase was dried over MgSO 4 , filtered, and evaporated, yielding 3.53 g (95% yield) of yellow liquid composed mainly of the two isomers of methyl 3-chlorocyclobutanecarboxylate. The …
Number of citations: 14 pubs.acs.org
DS Radchenko, A Tkachenko… - Synthetic …, 2011 - Taylor & Francis
… Methyl 3-chlorocyclobutanecarboxylate 9 (5.6 g, 0.038 mol) was dissolved in dimethylformamide (60 mL), and sodium azide (5.9 g, 0.091 mol) was added. The resulting mixture was …
Number of citations: 7 www.tandfonline.com

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